![molecular formula C21H12N2O2 B2901007 2-benzoyldibenzo[cd,g]indazol-6(2H)-one CAS No. 54345-85-6](/img/structure/B2901007.png)
2-benzoyldibenzo[cd,g]indazol-6(2H)-one
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Overview
Description
Indazoles are a class of organic compounds that contain a phenyl group fused to an azole ring. The structure of indazoles can vary, and they can have different substituents attached to the ring .
Synthesis Analysis
Indazoles can be synthesized through various methods. One common method involves the reaction of arylamino oximes . Another method involves the [3+2] cycloaddition of diazo compounds with arynes .Molecular Structure Analysis
The molecular structure of indazoles can vary depending on the substituents attached to the ring. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a molecular formula of C14H13BN2O2 .Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For example, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indazoles can vary depending on their structure. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 528.8±52.0 °C at 760 mmHg, and a molar refractivity of 73.0±0.5 cm3 .Scientific Research Applications
Regioselective C–H Amination
A pivotal application of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one is in the regioselective C–H amination . This process allows for the functionalization of the C–H bond without the need for transition metals, which is a significant step forward in organic synthesis. The method shows excellent functional group tolerance and yields products with high efficiency .
Synthesis of Pyrazole-Containing 2H-Indazoles
The compound serves as a key intermediate in the synthesis of pyrazole-containing 2H-indazoles. These structures are important due to their biological activity and potential pharmaceutical applications. The synthesis approach developed is both general and practical, offering a new pathway for creating these valuable compounds .
C–C/C–N Bond Formation via C–H Activation
Another notable application is in the Rh-catalyzed C–C/C–N bond formation through C–H activation. This method is used to synthesize 2H-indazol-2-yl-benzo[a]carbazoles, which are complex molecules with potential applications in medicinal chemistry. The process involves a tandem site-selective C–H activation and ring opening/cyclization, highlighting the versatility of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one in facilitating complex chemical transformations .
Electrochemically Promoted C-3 Amination
The compound is also utilized in electrochemically promoted C-3 amination of 2H-indazoles. This metal-free and external oxidant-free method is environmentally friendly and has a broad substrate scope. It provides a sustainable approach to synthesizing aminated indazoles, which are valuable in various chemical industries .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
14-benzoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-20-15-10-5-4-9-14(15)19-18-16(20)11-6-12-17(18)23(22-19)21(25)13-7-2-1-3-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXLGWAFQYMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyldibenzo[cd,g]indazol-6(2H)-one |
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